1-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid
Overview
Description
1-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid is a compound that features a piperazine ring, which is a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone typically involves the reaction of 4-methylpiperazine with a suitable phenyl derivative. The reaction conditions often include the use of solvents such as dichloromethane (CH₂Cl₂) and methanol (MeOH), with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as column chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine: Another piperazine derivative with similar structural features.
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: A compound with a similar piperazine ring but different functional groups.
Uniqueness
1-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
1-[4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.C2H2O4/c1-15(20)16-5-7-17(8-6-16)21-14-4-3-9-19-12-10-18(2)11-13-19;3-1(4)2(5)6/h5-8H,3-4,9-14H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQUPPBIUQDVQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCCN2CCN(CC2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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